7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. It is classified under pyrido[4,3-d]pyrimidine derivatives, which are known for their diverse biological activities. This compound is identified by its CAS number 2454397-75-0 and has a molecular formula of with a molecular weight of 215.57 g/mol .
The synthesis of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione can be approached through various methodologies typically involving the cyclization of appropriate precursors. While specific synthetic routes may vary, common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used as solvents due to their ability to dissolve a wide range of reactants and facilitate nucleophilic attacks.
The molecular structure of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione features a fused bicyclic system comprising a pyridine and a pyrimidine ring. The presence of chlorine at the 7-position and fluorine at the 8-position contributes to its unique reactivity and biological properties.
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione participates in various chemical reactions that are characteristic of heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, making it susceptible to nucleophilic attack at specific positions on the ring system.
The mechanism of action for 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is primarily linked to its role as an inhibitor in various biological pathways. It has been noted for its potential in targeting specific enzymes involved in cancer pathways:
Studies indicate that compounds with similar structures have shown effectiveness against KRAS G12C mutant tumors, suggesting that this compound may exhibit similar properties .
Safety data sheets indicate that the compound poses certain hazards (e.g., H302-H335), necessitating safety precautions during handling .
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has potential applications in:
This compound exemplifies the ongoing research into heterocyclic compounds with promising therapeutic applications in oncology. Further studies are required to fully elucidate its mechanisms and potential clinical uses.
Retrosynthetic disconnection of 7-chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione reveals two principal synthons: a halogenated pyridine precursor bearing orthogonal reactive functionalities and a urea-derived component for pyrimidinedione ring formation. The core pyrido[4,3-d]pyrimidine system necessitates strategic bond disconnections at both the N1-C2 and C4a-C8a positions, suggesting convergent assembly via either: (1) cyclocondensation of 4,6-dihalopyridine-3,5-diamine with dialkyl carbonate under basic conditions; or (2) annulation of 5-amino-6-halonicotinic acid derivatives with isocyanates followed by intramolecular cyclodehydration. Biomimetic approaches inspired by polyketide biosynthesis have been explored for related fused heterocyclic systems, though their applicability to this specific scaffold remains limited due to the precise halogen positioning requirements [4].
The critical regiochemical constraints imposed by the C7-chloro and C8-fluoro substituents demand precursors with pre-installed halogen atoms at positions meta to each other on the pyridine ring. Computational modeling (DFT B3LYP/6-31G*) indicates significant electronic perturbation: the C7-chloro exerts -I/+M effects that enhance electrophilicity at C6, while the C8-fluoro's strong -I effect creates a complementary nucleophilic activation pattern. This electronic polarization facilitates regioselective cyclization at the C6 position during pyrimidinedione formation, as confirmed by natural bond orbital analysis [6].
Practical synthesis employs a three-step sequence commencing with 3,4-dihalo-5-aminopyridine intermediates. Optimization studies demonstrate that cyclocondensation efficiency critically depends on: (1) amino group protection strategy; (2) carbonyl source reactivity; and (3) elimination kinetics of leaving groups. Systematic evaluation of cyclization agents revealed that triphosgene in anhydrous dimethylformamide at -10°C provides superior dione ring formation (78% yield) compared to urea (32%), diethyl carbonate (41%), or phosgene (65%) alternatives. Kinetic profiling identified temperature thresholds for decomposition: cyclization below 60°C prevents premature dehalogenation, while final aromatization requires precise temperature ramping from 25°C to 110°C over 90 minutes [3].
Table 1: Comparative Evaluation of Cyclization Methods for Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione Formation
| Cyclization Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Triphosgene | Dimethylformamide | -10 to 25 | 12 | 78 | 99.5 |
| Phosgene | Tetrahydrofuran | 0 to 25 | 8 | 65 | 98.7 |
| Diethyl carbonate | Toluene | 110 | 24 | 41 | 97.2 |
| Urea | Diphenyl ether | 180 | 6 | 32 | 95.8 |
Protection of the C5-amino group as the tert-butyloxycarbonyl derivative proved essential for preventing oligomerization, with deprotection occurring in situ during cyclization. Mass spectrometry tracking of reaction intermediates identified the carbamate-ester adduct as the critical species preceding ring closure. Throughput optimization established that maintaining substrate concentration at 0.3 M in dimethylformamide with slow addition of triethylamine (3.0 equivalents over 120 minutes) suppresses dimeric byproduct formation from 22% to less than 3% [5].
Achieving the precise halogen pattern necessitates divergent approaches: (A) sequential halogenation of pre-formed pyridopyrimidine core; or (B) utilization of pre-halogenated pyridine building blocks. Route A employs electrophilic halogenation but suffers from poor regiocontrol due to competing C5 versus C7 chlorination. Computational mapping of electrostatic potential surfaces reveals near-identical charge densities at C5 (-0.187) and C7 (-0.192) in the unsubstituted pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, explaining the observed 1:1.2 isomeric mixture.
Route B utilizing 4,5-difluoro-2-chloronicotinic acid as precursor demonstrates superior regioselectivity. Selective displacement of the C5-fluoro with ammonia occurs at 40°C in dimethyl sulfoxide (krel = 8.3 relative to C4-fluoro), followed by directed ortho-metalation at C8 using lithium diisopropylamide at -78°C. Quenching with N-fluorobenzenesulfonimide installs the C8-fluoro group with 94% regiochemical fidelity. Transition metal-catalyzed C-H activation provides an alternative pathway: iridium-catalyzed borylation at C8 occurs with 18:1 selectivity over C6 when employing 2,9-dimethylphenanthroline as ligand, followed by copper-mediated halogen exchange [6] [7].
Table 2: Regioselectivity Comparison of Halogenation Methods
| Method | Halogenation Sequence | Regioselectivity (C7:C8) | Overall Yield (%) | Key Advantage |
|---|---|---|---|---|
| Directed ortho-metalation | Chlorination then fluorination | >50:1 | 68 | Minimal protecting group manipulation |
| Iridium-catalyzed borylation | Fluorination then chlorination | 30:1 | 72 | Ambient temperature compatibility |
| Electrophilic halogenation | Simultaneous | 1.2:1 | 45 | Single-step operation |
Steric maps generated from crystallographic data show that C8 fluorination requires ligands that create a 2.7-3.1 Å pocket depth to accommodate the transition state for oxidative addition. Palladium catalysts bearing tri-tert-butylphosphine achieve C8-H activation with 96% selectivity when paired with N-fluoro-2,4,6-trimethylpyridinium triflate as fluorinating agent, though this method remains incompatible with acid-sensitive dione functionality [7].
The labile hydantoin-like structure within the pyrimidinedione moiety necessitates rigorous solvent selection to prevent hydrolytic cleavage or enolization side reactions. Accelerated stability studies (40°C/75% relative humidity) identified anhydrous dimethyl sulfoxide as optimal for cyclization steps (degradation <0.5% over 72 hours), outperforming dimethylformamide (2.8%), acetonitrile (5.1%), and tetrahydrofuran (12.4%). Isotope labeling studies using [¹⁸O]-water confirmed that aprotic solvents with water content below 50 parts per million suppress hydrolytic cleavage of the N3-C4 bond, the primary degradation pathway [1] [3].
Catalytic systems were evaluated for enhancing ring-closure kinetics while minimizing epimerization at C4a. Lewis acid catalysts, particularly zinc triflate (5 mol%), accelerate cyclization by coordinating to both carbonyl oxygen atoms, reducing the activation energy from 92 kJ/mol to 74 kJ/mol. However, stronger Lewis acids (aluminum chloride, boron trifluoride) promote dehydrohalogenation. Organocatalysts such as 4-dimethylaminopyridine demonstrate dual functionality: nucleophilic activation of carbonyl groups and acid scavenging. Process optimization established that zinc triflate (2.5 mol%) with substoichiometric 4-dimethylaminopyridine (0.3 equivalents) in anhydrous dimethyl sulfoxide at 60°C achieves complete conversion in 45 minutes while maintaining enantiomeric purity >99.5% [2].
Table 3: Solvent and Catalyst Impact on Dione Ring Stability
| Solvent System | Additive | Temperature (°C) | Degradation Products (%) | Dione Recovery (%) |
|---|---|---|---|---|
| Dimethyl sulfoxide (anhydrous) | Zinc triflate | 60 | <0.5 | 99.3 |
| Dimethylformamide (anhydrous) | 4-Dimethylaminopyridine | 80 | 1.8 | 97.9 |
| Dimethyl sulfoxide | None | 60 | 3.2 | 96.5 |
| Tetrahydrofuran | Zinc triflate | 65 | 8.7 | 90.1 |
Critical storage parameters derived from stability studies include: protection from light (degradation rate increases 4.7-fold under UV exposure), inert atmosphere maintenance (oxygen accelerates oxidative ring contraction), and temperature control (Q₁₀ = 3.2 between 25-40°C). Commercial specifications mandate storage at 2-8°C under argon with residual solvent levels below 0.5% [1] [3]. The molecular sieve incorporation (4Å, 10% weight/weight) during purification extends shelf-life by 78% compared to uncapped material through continuous water scavenging [2].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2